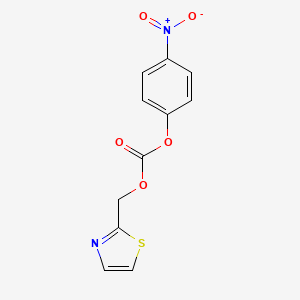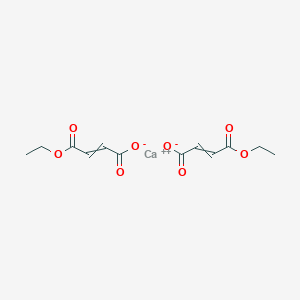![molecular formula C10H14N4O5 B15285691 2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]butanedioic acid](/img/structure/B15285691.png)
2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]butanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Histidine-Aspartate (His-Asp) phosphorelay is a signal transduction mechanism that is widely observed in both prokaryotic and eukaryotic organisms. This system involves the transfer of a phosphate group from a histidine residue to an aspartate residue, facilitating various cellular responses to environmental stimuli . His-Asp phosphorelays are integral to many biological processes, including cell growth, differentiation, and stress responses.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of His-Asp phosphorelay systems typically involves the synthesis of histidine kinases and response regulators. Histidine kinases are autophosphorylated at a conserved histidine residue in the presence of adenosine triphosphate (ATP). The phosphoryl group is then transferred to an aspartate residue on a response regulator . This process can be monitored using phosphate-affinity fluorescent gel staining techniques .
Industrial Production Methods
Industrial production of His-Asp phosphorelay components involves recombinant DNA technology to express histidine kinases and response regulators in bacterial systems. The proteins are then purified using affinity chromatography techniques, such as immobilized metal affinity chromatography (IMAC), which exploits the affinity of histidine residues for metal ions .
Analyse Des Réactions Chimiques
Types of Reactions
His-Asp phosphorelays primarily undergo phosphorylation and dephosphorylation reactions. These reactions are catalyzed by histidine kinases and phosphatases, respectively .
Common Reagents and Conditions
Phosphorylation: Requires adenosine triphosphate (ATP) and a histidine kinase.
Dephosphorylation: Involves phosphatases that remove the phosphate group from the aspartate residue.
Major Products
The major products of these reactions are phosphorylated histidine and aspartate residues, which play crucial roles in signal transduction pathways .
Applications De Recherche Scientifique
His-Asp phosphorelays have numerous applications in scientific research:
Chemistry: Used to study protein phosphorylation and signal transduction mechanisms.
Mécanisme D'action
The His-Asp phosphorelay mechanism involves a series of phosphorylation events:
Autophosphorylation: A histidine kinase autophosphorylates at a conserved histidine residue using ATP.
Phosphotransfer: The phosphoryl group is transferred from the histidine residue to an aspartate residue on a response regulator.
Signal Propagation: The phosphorylated response regulator then interacts with downstream targets to propagate the signal.
Comparaison Avec Des Composés Similaires
His-Asp phosphorelays are unique compared to other signal transduction systems due to their reliance on histidine and aspartate residues for phosphorylation. Similar compounds include:
Serine-Threonine Kinases: Utilize serine and threonine residues for phosphorylation.
Tyrosine Kinases: Involve tyrosine residues in their phosphorylation mechanisms
These systems differ in their amino acid targets and the specific pathways they regulate, highlighting the uniqueness of His-Asp phosphorelays in cellular signaling.
Propriétés
IUPAC Name |
2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]butanedioic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O5/c11-6(1-5-3-12-4-13-5)9(17)14-7(10(18)19)2-8(15)16/h3-4,6-7H,1-2,11H2,(H,12,13)(H,14,17)(H,15,16)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDCTVRUPVLZSPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)NC(CC(=O)O)C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[(2-Fluorophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B15285608.png)
![17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7,16-triol](/img/structure/B15285619.png)
![6-[(2-Aminocyclohexyl)amino]-4-[(5,6-dimethylpyridin-2-yl)amino]pyridazine-3-carboxamide](/img/structure/B15285633.png)
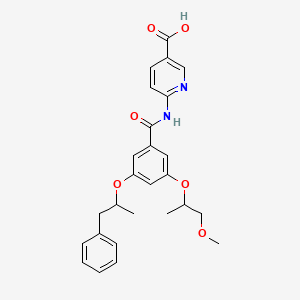
![2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]acetic acid](/img/structure/B15285654.png)
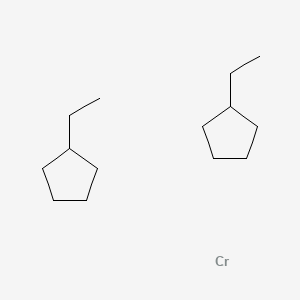
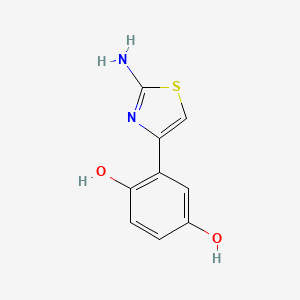
![sodium;4-(3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B15285670.png)
![1-[2-[2-[2-[[3-(6,8-dichloro-2-methyl-3,4-dihydro-1H-isoquinolin-4-yl)phenyl]sulfonylamino]ethoxy]ethoxy]ethyl]-3-[4-[2-[2-[2-[[3-(6,8-dichloro-2-methyl-3,4-dihydro-1H-isoquinolin-4-yl)phenyl]sulfonylamino]ethoxy]ethoxy]ethylcarbamoylamino]butyl]urea;dihydrochloride](/img/structure/B15285676.png)

![(2S,3R,4S,5R,6R)-2-[(6-Fluoro-1H-indol-3-yl)oxy]-6-(hydroxymethyl)tetrahydropyran-3,4,5-triol](/img/structure/B15285687.png)
